Acetic acid, 2-(((2-amino-5-chlorophenyl)-phenylmethylidene)amino)guanidine
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Overview
Description
AWD-G256
Scientific Research Applications
Synthesis and Chemical Reactions
- Acetic acid derivatives, including those similar to the specified compound, have been synthesized for various purposes. For example, analogs of tetrahydrofolic acid involving similar compounds have been synthesized, exploring their effects on enzymes like dihydrofolic reductase and thymidylate synthetase (Baker & Jordaan, 1965).
- Research on ketene-S,S-acetals has shown reactions with guanidine, leading to the synthesis of alkoxy-pyrimidines, a process relevant for compounds with structures akin to the specified acetic acid derivative (Chauhan & Junjappa, 1976).
Medicinal Chemistry and Pharmacology
- Compounds structurally related to the specified acetic acid derivative have been synthesized and evaluated as antimicrobial agents. For instance, formazans derived from Mannich bases of related compounds showed moderate activity against various bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
- In another study, triorganotin(IV) derivatives of similar acetic acid compounds were synthesized, characterized, and their crystal and molecular structures were analyzed, showing potential applications in organometallic chemistry (Baul, Dutta, Rivarola, Butcher, & Smith, 2002).
Analytical Chemistry
- Spectrophotometric and chromatographic techniques have been employed to study the kinetics and mechanisms of reactions involving compounds structurally related to the specified acetic acid derivative. These studies are crucial for understanding the chemical behavior of such compounds in different conditions (Bernard, Letellier, Porziemsky, & Mompon, 1986).
Properties
CAS No. |
134867-98-4 |
---|---|
Molecular Formula |
C16H18ClN5O2 |
Molecular Weight |
347.8 g/mol |
IUPAC Name |
acetic acid;2-[(Z)-[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine |
InChI |
InChI=1S/C14H14ClN5.C2H4O2/c15-10-6-7-12(16)11(8-10)13(19-20-14(17)18)9-4-2-1-3-5-9;1-2(3)4/h1-8H,16H2,(H4,17,18,20);1H3,(H,3,4)/b19-13-; |
InChI Key |
ZLUWQWGEHWFLRC-OKOHOLKASA-N |
Isomeric SMILES |
CC(=O)O.C1=CC=C(C=C1)/C(=N/N=C(N)N)/C2=C(C=CC(=C2)Cl)N |
SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(=NN=C(N)N)C2=C(C=CC(=C2)Cl)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(Z)-2-amino-5-chlorobenzophenonamidinohydrazone acetate 2-ACA AWD G256 AWD-G256 G 256 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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